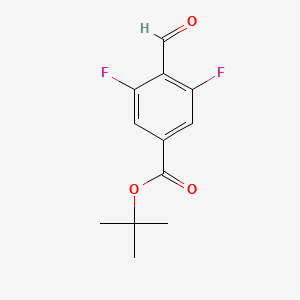

Tert-butyl 3,5-difluoro-4-formylbenzoate

Description

BenchChem offers high-quality Tert-butyl 3,5-difluoro-4-formylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3,5-difluoro-4-formylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3,5-difluoro-4-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O3/c1-12(2,3)17-11(16)7-4-9(13)8(6-15)10(14)5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIZOEBUVZHPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620216 | |

| Record name | tert-Butyl 3,5-difluoro-4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467442-12-2 | |

| Record name | 1,1-Dimethylethyl 3,5-difluoro-4-formylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467442-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3,5-difluoro-4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Strategic Importance in Synthetic Chemistry

An In-Depth Technical Guide to tert-Butyl 3,5-difluoro-4-formylbenzoate

Tert-butyl 3,5-difluoro-4-formylbenzoate is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates three key features that make it a valuable synthetic building block: a difluorinated benzene ring, a reactive aldehyde (formyl) group, and a sterically hindered tert-butyl ester. The fluorine atoms can modulate the electronic properties and metabolic stability of target molecules, a common strategy in drug design. The aldehyde serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations. Finally, the tert-butyl ester acts as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, spectroscopic analysis, and critical handling information for laboratory professionals.

PART 1: Physicochemical and Structural Data

The fundamental properties of tert-butyl 3,5-difluoro-4-formylbenzoate are summarized below. These identifiers are crucial for accurate substance registration, safety assessment, and literature retrieval.

| Property | Value | Source(s) |

| Molecular Weight | 242.22 g/mol | [1][2] |

| Molecular Formula | C₁₂H₁₂F₂O₃ | [1][2] |

| CAS Number | 467442-12-2 | [2][3] |

| IUPAC Name | tert-butyl 3,5-difluoro-4-formylbenzoate | [2] |

| Synonyms | T-butyl 4-formyl-3,5-difluorobenzoate, 3,5-Difluoro-4-formyl-benzoic acid tert-butyl ester | [2] |

| MDL Number | MFCD11975649 | [1][3] |

| Appearance | White to off-white solid (predicted based on analogs) | N/A |

PART 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of tert-butyl 3,5-difluoro-4-formylbenzoate is typically achieved via the esterification of 3,5-difluoro-4-formylbenzoic acid. The use of a tert-butyl ester presents a synthetic challenge due to the steric hindrance of the tert-butanol and the propensity for elimination reactions under harsh conditions. The following protocol outlines a reliable method for its preparation.

Experimental Protocol: Synthesis via Acid Chloride

This two-step procedure is preferred for its high efficiency and avoidance of strong acids that could decompose the product.

Step 1: Conversion of 3,5-difluoro-4-formylbenzoic acid to its acid chloride.

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a scrubber), add 3,5-difluoro-4-formylbenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Heat the reaction mixture to reflux (approx. 70-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 3,5-difluoro-4-formylbenzoyl chloride is typically used in the next step without further purification.

Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acid chlorides due to the formation of gaseous byproducts (HCl and SO₂) that are easily removed, driving the reaction to completion. DMF acts as a catalyst by forming a Vilsmeier intermediate, which is more reactive towards the carboxylic acid.

Step 2: Esterification with tert-Butanol.

-

Dissolve the crude acid chloride from Step 1 in an anhydrous, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of tert-butanol (1.1 eq) and a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or pyridine, in the same anhydrous solvent.

-

Add the tert-butanol/base solution dropwise to the cooled acid chloride solution with vigorous stirring.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or recrystallization to obtain pure tert-butyl 3,5-difluoro-4-formylbenzoate.

Causality: The acid chloride is highly electrophilic and reacts readily with the nucleophilic oxygen of tert-butanol. A base (TEA) is required to neutralize the HCl generated during the reaction, preventing side reactions. The dropwise addition at 0 °C helps to control the exothermicity of the reaction.

Synthetic Workflow Diagram

Caption: Synthetic route for tert-butyl 3,5-difluoro-4-formylbenzoate.

PART 3: Spectroscopic Characterization (Predicted)

While comprehensive published spectra are not widely available, the structure of tert-butyl 3,5-difluoro-4-formylbenzoate allows for a reliable prediction of its key spectroscopic features. This analysis is fundamental for quality control and structural confirmation.

-

¹H NMR (Proton NMR):

-

~10.3 ppm (singlet, 1H): This downfield signal corresponds to the aldehyde proton (-CHO).

-

~7.8 ppm (doublet, 2H): These signals are from the two aromatic protons. Due to symmetry, they are chemically equivalent. They will appear as a doublet due to coupling with the adjacent fluorine atoms.

-

~1.6 ppm (singlet, 9H): A strong, sharp singlet representing the nine equivalent protons of the tert-butyl group.

-

-

¹³C NMR (Carbon NMR):

-

~188 ppm: Aldehyde carbonyl carbon.

-

~165 ppm: Ester carbonyl carbon.

-

~160-165 ppm (doublet): Aromatic carbons directly bonded to fluorine (C-F).

-

~115-125 ppm (triplet): Aromatic carbons ortho to the ester and meta to the aldehyde.

-

~82 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

~28 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

-

-

¹⁹F NMR (Fluorine NMR):

-

A single resonance is expected due to the chemical equivalence of the two fluorine atoms. Its chemical shift would be in the typical range for aryl fluorides.

-

-

FT-IR (Infrared Spectroscopy):

-

~2980 cm⁻¹: C-H stretching from the tert-butyl group.

-

~2820 cm⁻¹ and ~2720 cm⁻¹: Characteristic C-H stretching of the aldehyde proton (Fermi resonance).

-

~1720 cm⁻¹: Strong absorption from the ester carbonyl (C=O) stretching.

-

~1690 cm⁻¹: Strong absorption from the aldehyde carbonyl (C=O) stretching.

-

~1250-1300 cm⁻¹: Strong C-F stretching band.

-

PART 4: Applications in Research and Development

This molecule is primarily a building block for more complex structures. Its utility stems from the orthogonal reactivity of its functional groups.

-

Medicinal Chemistry: The difluorobenzaldehyde motif is a common starting point for the synthesis of enzyme inhibitors and receptor antagonists. The fluorine atoms can enhance binding affinity and improve metabolic stability by blocking sites of oxidative metabolism.[4] The aldehyde can be converted into various functional groups to explore structure-activity relationships (SAR).

-

Protecting Group Chemistry: The tert-butyl ester serves as a stable protecting group for the carboxylic acid, which is resistant to nucleophilic attack and basic hydrolysis. It can be cleanly deprotected under specific acidic conditions (e.g., trifluoroacetic acid) to unmask the carboxylic acid for further functionalization, such as amide bond formation.

Logical Relationship Diagram

Caption: Functional groups and their corresponding applications.

PART 5: Safety and Handling

As a laboratory chemical, tert-butyl 3,5-difluoro-4-formylbenzoate requires careful handling to minimize exposure and risk.

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.[5][6]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[5] If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[5]

-

-

Handling and Storage:

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[5]

-

Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation occurs, get medical advice.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell.[5]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[5]

-

References

-

PubChem. tert-Butyl 3,5-difluoro-4-formylbenzoate | C12H12F2O3 | CID 21924996. [Online]. Available: [Link]

-

PrepChem. Synthesis of 4-formylbenzoic acid t-butyl ester. [Online]. Available: [Link]

-

National Center for Biotechnology Information. Metabolically Stable tert-Butyl Replacement. [Online]. ACS Medicinal Chemistry Letters. Available: [Link]

Sources

- 1. Compound tert-butyl 3,5-difluoro-4-formylbenzoate - Chemdiv [chemdiv.com]

- 2. Tert-butyl 3,5-difluoro-4-formylbenzoate | C12H12F2O3 | CID 21924996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to Tert-butyl 3,5-difluoro-4-formylbenzoate: Synthesis, Properties, and Applications in Drug Discovery

Introduction

Tert-butyl 3,5-difluoro-4-formylbenzoate, a polysubstituted aromatic compound, has emerged as a valuable building block for medicinal chemists and drug development professionals. Its unique arrangement of functional groups—a sterically hindered tert-butyl ester, an electrophilic aldehyde, and two electron-withdrawing fluorine atoms—offers a versatile platform for the synthesis of complex molecular architectures. The fluorine substituents significantly modulate the electronic properties of the benzene ring, influencing the reactivity of the adjacent functional groups and often imparting desirable pharmacokinetic properties, such as enhanced metabolic stability and increased binding affinity, to the final drug candidates. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, reactivity profile, and potential applications of this important synthetic intermediate.

Physicochemical Properties

Tert-butyl 3,5-difluoro-4-formylbenzoate is a solid at room temperature. Its core structure consists of a benzene ring substituted with a tert-butyl carboxylate group, a formyl (aldehyde) group, and two fluorine atoms. The presence of the polar carbonyl groups and the fluorine atoms, combined with the nonpolar tert-butyl group, results in moderate polarity.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂F₂O₃ | [PubChem][1] |

| Molecular Weight | 242.22 g/mol | [PubChem][1] |

| IUPAC Name | tert-butyl 3,5-difluoro-4-formylbenzoate | [PubChem][1] |

| CAS Number | 467442-12-2 | [PubChem][1] |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CC(=C(C(=C1)F)C=O)F | [PubChem][1] |

| InChI Key | AZIZOEBUVZHPOJ-UHFFFAOYSA-N | [PubChem][1] |

| Purity | Typically ≥95% - 98% | [CoreSyn][2], [Apollo Scientific][3] |

Proposed Synthesis

Step 1: Esterification of 3,5-Difluoro-4-formylbenzoic Acid

The synthesis commences with the esterification of 3,5-difluoro-4-formylbenzoic acid with tert-butanol. Due to the steric hindrance of the tert-butyl group, direct Fischer esterification is often inefficient. A more effective method involves the use of a powerful activating agent. A recently developed, simple, and safe method for tert-butylation utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate, which serves as both the solvent and the tert-butylating agent.[4] This method is known to be effective for a wide range of carboxylic acids, including those with various functional groups.[4]

Experimental Protocol (Proposed):

-

To a solution of 3,5-difluoro-4-formylbenzoic acid (1.0 equivalent) in tert-butyl acetate, add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (e.g., 1-5 mol%).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 3,5-difluoro-4-formylbenzoate.

Reactivity and Chemical Behavior

The chemical reactivity of tert-butyl 3,5-difluoro-4-formylbenzoate is dictated by its three key functional groups: the aldehyde, the tert-butyl ester, and the difluorinated aromatic ring.

The Aldehyde Group

The formyl group is a versatile handle for a variety of chemical transformations. The electron-withdrawing nature of the adjacent fluorine atoms and the carboxylate group enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack.

-

Reductive Amination: The aldehyde can readily undergo reductive amination with primary and secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride to form the corresponding amines. This is a cornerstone reaction in medicinal chemistry for introducing diverse side chains.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Carbon-carbon double bonds can be formed by reacting the aldehyde with phosphorus ylides (Wittig reaction) or phosphonate carbanions (Horner-Wadsworth-Emmons reaction), providing access to stilbene and cinnamate derivatives.

-

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel and Claisen-Schmidt condensations, to form new carbon-carbon bonds.

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents or reduced to a primary alcohol with reducing agents like sodium borohydride.

The Tert-butyl Ester Group

The tert-butyl ester serves as an excellent protecting group for the carboxylic acid. Its bulky nature provides steric hindrance, making it stable to a wide range of nucleophilic and basic conditions under which other esters might be cleaved.

-

Stability: Tert-butyl esters are exceptionally stable under a variety of non-acidic reaction conditions, allowing for extensive chemical modifications at other positions of the molecule.[1]

-

Deprotection (Cleavage): The tert-butyl ester is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in an organic solvent. This deprotection proceeds via a stable tertiary carbocation mechanism, which is a distinct advantage in orthogonal protection strategies.[5]

The Difluorinated Aromatic Ring

The two fluorine atoms at the 3- and 5-positions have a profound impact on the molecule's properties:

-

Electronic Effects: As highly electronegative atoms, the fluorines withdraw electron density from the aromatic ring, influencing the reactivity of the aldehyde and the acidity of the parent carboxylic acid.

-

Metabolic Stability: In the context of drug design, the substitution of hydrogen with fluorine at metabolically labile positions can block cytochrome P450-mediated oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.

-

Binding Interactions: Fluorine atoms can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, potentially enhancing binding affinity and selectivity.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, the ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of similar structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three distinct signals:

-

Aldehyde Proton (CHO): A singlet in the region of δ 9.8-10.2 ppm. This downfield shift is characteristic of aldehyde protons and is further influenced by the electron-withdrawing environment.

-

Aromatic Protons (Ar-H): A singlet or a narrow multiplet in the region of δ 7.8-8.2 ppm, integrating to two protons. The two aromatic protons are chemically equivalent due to the symmetry of the molecule.

-

Tert-butyl Protons (C(CH₃)₃): A sharp singlet at approximately δ 1.6 ppm, integrating to nine protons. This upfield signal is characteristic of the magnetically equivalent methyl groups of the tert-butyl moiety.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to display the following key signals:

-

Aldehyde Carbonyl (CHO): A signal in the downfield region of δ 185-195 ppm.

-

Ester Carbonyl (COO): A signal around δ 160-165 ppm.

-

Aromatic Carbons: Several signals in the aromatic region (δ 110-160 ppm). The carbons attached to fluorine will show characteristic C-F coupling.

-

Quaternary Carbon of Tert-butyl Group (C(CH₃)₃): A signal around δ 80-85 ppm.

-

Methyl Carbons of Tert-butyl Group (C(CH₃)₃): A signal in the upfield region, typically around δ 28 ppm.

Applications in Drug Discovery and Development

Tert-butyl 3,5-difluoro-4-formylbenzoate is a prime example of a "building block" approach in modern drug discovery. Its pre-installed and differentially reactive functional groups allow for rapid and efficient library synthesis and lead optimization.

-

Scaffold for Combinatorial Chemistry: The aldehyde functionality provides a convenient point for diversification. By performing reactions such as reductive amination with a library of amines, a large number of analogs can be synthesized and screened for biological activity.

-

Introduction of the 3,5-Difluorophenyl Moiety: This structural motif is often sought after in medicinal chemistry to enhance the pharmacological properties of a lead compound. Using this building block simplifies the synthetic route to molecules containing this feature.

-

Synthesis of Heterocycles: The aldehyde group can be used as a precursor for the construction of various heterocyclic ring systems, which are prevalent in many drug classes.

-

Fine-tuning of Physicochemical Properties: The tert-butyl ester can be carried through several synthetic steps and then deprotected in the final stages to reveal the carboxylic acid. This allows for the modulation of solubility and other physicochemical properties of the final compound.

Safety and Handling

As with all laboratory chemicals, tert-butyl 3,5-difluoro-4-formylbenzoate should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

Tert-butyl 3,5-difluoro-4-formylbenzoate is a highly functionalized and versatile building block with significant potential in the field of drug discovery and development. Its unique combination of a reactive aldehyde, a stable yet readily cleavable tert-butyl ester, and the electronically influential difluoroaromatic ring provides chemists with a powerful tool for the synthesis of novel and complex molecules. Understanding its chemical properties, reactivity, and synthetic accessibility is crucial for leveraging its full potential in the quest for new and improved therapeutics.

References

-

PubChem. Tert-butyl 3,5-difluoro-4-formylbenzoate. National Center for Biotechnology Information. [Link]

-

CoreSyn. T-butyl 4-formyl-3,5-difluorobenzoate 467442-12-2. [Link]

-

Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239. [Link]

-

Fiveable. Tert-butyl esters Definition. [Link]

Sources

- 1. Tert-butyl 3,5-difluoro-4-formylbenzoate | C12H12F2O3 | CID 21924996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 467442-12-2,T-butyl 4-formyl-3,5-difluorobenzoate_CoreSyn [coresyn.com]

- 3. researchgate.net [researchgate.net]

- 4. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 5. 29241-65-4,5-Bromo-2-chloronicotinic acid_CoreSyn [coresyn.com]

Tert-butyl 3,5-difluoro-4-formylbenzoate IUPAC name

An In-Depth Technical Guide to tert-Butyl 3,5-difluoro-4-formylbenzoate

This guide provides a comprehensive technical overview of tert-butyl 3,5-difluoro-4-formylbenzoate, a key building block for professionals in pharmaceutical research and organic synthesis. We will delve into its chemical identity, principles of its synthesis, analytical characterization, and its strategic application in the development of complex molecules.

Chemical Identity and Nomenclature

The compound, commonly referred to as tert-butyl 3,5-difluoro-4-formylbenzoate, is a polysubstituted benzene derivative. Its structure incorporates several key functional groups that make it a versatile intermediate: a tert-butyl ester, two fluorine atoms, and a formyl (aldehyde) group.

IUPAC Nomenclature Deconstructed

The International Union of Pure and Applied Chemistry (IUPAC) name, tert-butyl 3,5-difluoro-4-formylbenzoate , is derived by systematically identifying the parent structure and its substituents.[1] The logic behind the name is crucial for understanding its chemical reactivity.

According to IUPAC rules, the ester functional group is given priority for naming the parent compound.[2][3] The base name is therefore benzoate , indicating an ester of benzoic acid.

-

Ester Group : The alcohol portion of the ester is tert-butanol, which becomes the prefix tert-butyl .

-

Parent Ring : The core is a benzene ring attached to the carboxylate, forming the benzoate structure.

-

Substituents : The benzene ring is further functionalized with two fluorine atoms and a formyl group (-CHO).

-

Numbering : The carbon atom of the benzene ring attached to the primary functional group (the ester) is designated as position 1. The ring is then numbered to give the substituents the lowest possible locants.[3][4] This results in the fluorine atoms at positions 3 and 5, and the formyl group at position 4.

The substituents are listed alphabetically (difluoro, formyl) in the final name.

Caption: Logical breakdown of the IUPAC name for the target compound.

Physicochemical Properties

A summary of the key computed properties provides a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| IUPAC Name | tert-butyl 3,5-difluoro-4-formylbenzoate | PubChem[1] |

| CAS Number | 467442-12-2 | PubChem[1] |

| Molecular Formula | C₁₂H₁₂F₂O₃ | PubChem[1] |

| Molecular Weight | 242.22 g/mol | PubChem[1] |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CC(=C(C(=C1)F)C=O)F | PubChem[1] |

| InChIKey | AZIZOEBUVZHPOJ-UHFFFAOYSA-N | PubChem[1] |

| Purity | ≥95% (Commercially available) | Apollo Scientific[5] |

Synthesis Strategy: A Plausible Protocol

The choice of the tert-butyl group is significant; it serves as a bulky protecting group for the carboxylic acid. This group is stable under many reaction conditions but can be selectively removed under acidic conditions, which is a common strategy in multi-step synthesis.[6]

Proposed Experimental Protocol: Esterification

This protocol describes the conversion of 3,5-difluoro-4-formylbenzoic acid to its tert-butyl ester.

Objective : To synthesize tert-butyl 3,5-difluoro-4-formylbenzoate via esterification.

Materials :

-

3,5-difluoro-4-formylbenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

tert-Butanol

-

Pyridine or Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure :

-

Acid Chloride Formation :

-

To a solution of 3,5-difluoro-4-formylbenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3,5-difluoro-4-formylbenzoyl chloride. This intermediate is moisture-sensitive and typically used immediately in the next step.

-

-

Esterification :

-

Dissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, prepare a solution of tert-butanol (1.2 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Slowly add the acid chloride solution to the tert-butanol solution at 0 °C.

-

Allow the reaction to stir at room temperature for 12-18 hours. The causality here is that pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

-

Work-up and Purification :

-

Quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure tert-butyl 3,5-difluoro-4-formylbenzoate.

-

Caption: Proposed workflow for the synthesis of the target compound.

Analytical Characterization Profile

Validation of the compound's structure is achieved through standard spectroscopic methods. Below are the expected spectral characteristics.

-

¹H NMR (Proton Nuclear Magnetic Resonance) :

-

A singlet around δ 1.6 ppm, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.[7][8]

-

A singlet or a triplet (due to coupling with fluorine) in the aromatic region (δ 7.5-8.0 ppm), integrating to 2H, for the two equivalent aromatic protons.

-

A singlet around δ 10.0 ppm, integrating to 1H, characteristic of the aldehyde proton.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) :

-

A signal around δ 28 ppm for the three equivalent methyl carbons of the tert-butyl group.

-

A signal around δ 82 ppm for the quaternary carbon of the tert-butyl group.

-

Aromatic carbon signals between δ 110-165 ppm. The carbons bonded to fluorine will appear as doublets due to C-F coupling.

-

A signal for the ester carbonyl carbon around δ 164 ppm.

-

A signal for the aldehyde carbonyl carbon around δ 190 ppm.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy) :

-

Strong C=O stretching vibrations for the ester carbonyl around 1720-1740 cm⁻¹.

-

Strong C=O stretching vibrations for the aldehyde carbonyl around 1700-1720 cm⁻¹.

-

C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹ and for the tert-butyl group just below 3000 cm⁻¹.

-

Strong C-F stretching vibrations in the 1100-1300 cm⁻¹ region.

-

Applications in Research and Development

Tert-butyl 3,5-difluoro-4-formylbenzoate is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.

-

Aldehyde Handle : The formyl group is a versatile functional group for building molecular complexity. It can undergo:

-

Reductive amination to form substituted amines.

-

Wittig reactions to form alkenes.

-

Grignard or organolithium additions to form secondary alcohols.

-

Oxidation to a carboxylic acid.

-

-

Ester Protecting Group : The tert-butyl ester protects the carboxylic acid functionality. It can be deprotected late in a synthetic sequence to reveal the acid, which can then be used for amide bond formation or other transformations.

-

Difluoro-Aromatic Core : The 3,5-difluoro substitution pattern is a common motif in medicinal chemistry. Fluorine atoms can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to protein targets through favorable electrostatic interactions.[6]

Caption: Reactivity and strategic applications of the key functional groups.

References

-

PubChem. tert-Butyl 3,5-difluoro-4-formylbenzoate. National Center for Biotechnology Information. [Link]

- Lievens, J. (2012). Intermediate IUPAC Nomenclature VII. University of California, Davis.

- IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

Chemistry For Everyone. What Are The IUPAC Rules For Benzene Derivatives?. YouTube. [Link]

-

Chemistry LibreTexts. The Nomenclature of Disubstituted and Polysubstituted Benzenes. Chemistry LibreTexts. [Link]

- University of Calgary. Nomenclature of substituted benzene rings. University of Calgary.

-

PrepChem. Synthesis of 4-formylbenzoic acid t-butyl ester. PrepChem. [Link]

-

PubChem. Tert-butyl 4-formylbenzoate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Molecular structure, vibrational, UV, NMR, HOMO-LUMO, MEP, NLO, NBO analysis of 3,5 di tert butyl 4 hydroxy benzoic acid. ResearchGate. [Link]

-

Journal of Medicinal Chemistry. Metabolically Stable tert-Butyl Replacement. ACS Publications. [Link]

-

Royal Society of Chemistry. Supporting Information for Direct Aerobic Photooxidative Esterification of Methyl Aromatics. Royal Society of Chemistry. [Link]

-

Atlantis Press. Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Atlantis Press. [Link]

Sources

- 1. Tert-butyl 3,5-difluoro-4-formylbenzoate | C12H12F2O3 | CID 21924996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. chem.ualberta.ca [chem.ualberta.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 467442-12-2 Cas No. | tert-Butyl 3,5-difluoro-4-formylbenzoate | Apollo [store.apolloscientific.co.uk]

- 6. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Tert-butyl 3,5-difluoro-4-formylbenzoate

Introduction: The Strategic Importance of a Fluorinated Building Block

Tert-butyl 3,5-difluoro-4-formylbenzoate (CAS No. 467442-12-2) is a highly functionalized aromatic compound that has emerged as a critical intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms flanking a reactive aldehyde, and a sterically demanding tert-butyl ester—provides a versatile scaffold for constructing novel chemical entities. The fluorine atoms can modulate the electronic properties and metabolic stability of a target molecule, while the aldehyde and ester groups offer orthogonal handles for subsequent chemical transformations.

This guide provides a comprehensive overview of the primary synthetic routes to this valuable building block. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer field-proven insights into the practical considerations for each method. The focus is not merely on the "how," but on the "why," empowering researchers to make informed decisions in their synthetic design and execution.

Core Synthetic Strategy: Formylation of a Difluorobenzoate Precursor

The most logical and widely practiced approach to synthesizing tert-butyl 3,5-difluoro-4-formylbenzoate involves the introduction of a formyl group (-CHO) at the C4 position of a pre-functionalized precursor, tert-butyl 3,5-difluorobenzoate.[2][3] This strategy hinges on two key transformations:

-

Esterification: The synthesis of the starting material, tert-butyl 3,5-difluorobenzoate, from 3,5-difluorobenzoic acid.

-

Formylation: The regioselective installation of the aldehyde group onto the aromatic ring.

We will explore the two most effective methods for achieving the critical formylation step: Directed ortho-Metalation (DoM) and the Vilsmeier-Haack reaction.

Synthesis Route 1: Directed ortho-Metalation (DoM)

The Directed ortho-Metalation pathway is a powerful and highly regioselective method for functionalizing aromatic rings. It leverages the ability of a "Directing Metalation Group" (DMG) to guide a strong organolithium base to deprotonate a specific ortho-position.[4][5]

Causality and Mechanistic Rationale

In the case of tert-butyl 3,5-difluorobenzoate, the ester group and the fluorine atoms collaboratively facilitate the DoM reaction. The mechanism proceeds as follows:

-

Coordination: The Lewis acidic lithium atom of the organolithium base (e.g., Lithium diisopropylamide, LDA) coordinates to the Lewis basic carbonyl oxygen of the tert-butyl ester group. This pre-complexation brings the base into close proximity to the C4 proton.[5]

-

Deprotonation: The strong amide base then abstracts the most acidic proton on the ring. The protons at C2 and C6 are acidified by the adjacent fluorine atoms and the ester group. However, the proton at C4 is uniquely positioned ortho to two powerfully inductively withdrawing fluorine atoms, rendering it the most acidic site. This leads to the formation of a stabilized aryllithium intermediate.

-

Electrophilic Quench: The nucleophilic aryllithium species subsequently attacks an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the desired aldehyde functionality after an aqueous workup.

This method's primary advantage is its exceptional regioselectivity, directly yielding the desired 4-formyl isomer.

Visualizing the DoM Pathway

Caption: Workflow for the synthesis via Directed ortho-Metalation.

Experimental Protocols

Protocol 1A: Synthesis of tert-Butyl 3,5-difluorobenzoate

This protocol describes the formation of the tert-butyl ester, a crucial precursor for the subsequent formylation step.

-

Reagents & Equipment:

-

3,5-Difluorobenzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

-

-

Procedure:

-

To a solution of 3,5-difluorobenzoic acid (1.0 eq) in anhydrous CH₂Cl₂ (approx. 0.5 M), add DMAP (0.1 eq).

-

Stir the mixture at room temperature until all solids dissolve.

-

Add di-tert-butyl dicarbonate (1.2 eq) portion-wise over 10 minutes. Effervescence will be observed.

-

Stir the reaction at room temperature for 12-16 hours, monitoring by TLC until the starting acid is consumed.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield tert-butyl 3,5-difluorobenzoate as a colorless oil or solid.[3]

-

Protocol 1B: DoM and Formylation

This protocol requires strict anhydrous and anaerobic conditions due to the use of highly reactive organolithium reagents.

-

Reagents & Equipment:

-

tert-Butyl 3,5-difluorobenzoate

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Schlenk line or glovebox, syringe, low-temperature thermometer

-

-

Procedure:

-

Set up a flame-dried, three-neck flask under a nitrogen atmosphere.

-

Add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.

-

Add diisopropylamine (1.1 eq) to the cold THF.

-

Slowly add n-BuLi (1.1 eq) dropwise via syringe. Stir for 30 minutes at -78 °C to generate LDA in situ.

-

Add a solution of tert-butyl 3,5-difluorobenzoate (1.0 eq) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C.

-

Stir the resulting solution for 1-2 hours at -78 °C to ensure complete formation of the aryllithium species.

-

Add anhydrous DMF (1.5 eq) dropwise. A color change is typically observed.

-

Continue stirring at -78 °C for another 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via flash column chromatography to afford tert-butyl 3,5-difluoro-4-formylbenzoate.[6]

-

Data Summary: DoM Route

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield | Purity |

| Esterification | Boc₂O, DMAP | CH₂Cl₂ | 20-25 | >90% | >98% |

| DoM/Formylation | LDA, DMF | THF | -78 | 60-80% | >95% |

Synthesis Route 2: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for formylating aromatic compounds using a "Vilsmeier reagent," an electrophilic iminium salt.[7]

Causality and Mechanistic Rationale

-

Reagent Formation: The Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction of a substituted amide (like DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[8][9]

-

Electrophilic Aromatic Substitution: The aromatic ring of the substrate acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.

-

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to reveal the final aldehyde product.

Field Insight: The Vilsmeier-Haack reaction is generally most effective on electron-rich aromatic systems.[7][9] The substrate, tert-butyl 3,5-difluorobenzoate, is electron-deficient due to the strong deactivating effects of the two fluorine atoms and the ester group. Consequently, this reaction may require more forcing conditions (e.g., higher temperatures) and may result in lower yields compared to the DoM approach. However, the operational simplicity and avoidance of pyrophoric reagents make it an attractive alternative to consider.

Visualizing the Vilsmeier-Haack Mechanism

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

Experimental Protocol (General)

-

Reagents & Equipment:

-

tert-Butyl 3,5-difluorobenzoate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask, reflux condenser, heating mantle

-

-

Procedure:

-

In a flask under a nitrogen atmosphere, cool anhydrous DMF (used as both reagent and solvent) to 0 °C.

-

Slowly add POCl₃ (approx. 1.5-3.0 eq) dropwise, keeping the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

Add tert-butyl 3,5-difluorobenzoate (1.0 eq) to the mixture.

-

Slowly warm the reaction to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with an aqueous base (e.g., sodium acetate or sodium hydroxide).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography.

-

Comparative Analysis and Expert Recommendations

| Feature | Directed ortho-Metalation (DoM) | Vilsmeier-Haack Reaction |

| Regioselectivity | Excellent; highly specific to the C4 position. | Potentially lower; risk of side reactions. |

| Reaction Conditions | Cryogenic temperatures (-78 °C); strict anhydrous/anaerobic. | Broader range (0 °C to elevated temps); less sensitive to moisture. |

| Reagent Safety | Requires handling of pyrophoric n-BuLi. | Uses corrosive POCl₃. |

| Substrate Scope | Broad for activated aromatics. Ideal for this specific substrate. | Best for electron-rich aromatics; may be low-yielding for this substrate. |

| Scalability | More challenging due to temperature control and reagent handling. | More amenable to large-scale synthesis. |

Senior Scientist's Recommendation:

For laboratory-scale synthesis (<100 g) where regiochemical purity is paramount, the Directed ortho-Metalation route is unequivocally the superior choice . Its predictability and high selectivity for the desired isomer justify the more demanding experimental setup. For process development and potential scale-up, an initial investigation into optimizing the Vilsmeier-Haack reaction could be warranted due to its operational simplicity, but significant process chemistry effort would likely be required to achieve acceptable yields and purity for this electron-poor substrate.

Conclusion

The synthesis of tert-butyl 3,5-difluoro-4-formylbenzoate is most reliably achieved through a two-step sequence involving the tert-butylation of 3,5-difluorobenzoic acid followed by a highly regioselective Directed ortho-Metalation and formylation. This pathway provides excellent control and delivers the target molecule in good yields. While the Vilsmeier-Haack reaction presents an alternative, its application to this electron-deficient system is less straightforward. By understanding the mechanistic principles and practical considerations of each route, researchers can confidently produce this versatile building block for advancing their drug discovery and materials science programs.

References

-

PubChem. tert-Butyl 3,5-difluoro-4-formylbenzoate. National Center for Biotechnology Information. [Link][1]

-

PubChem. tert-Butyl 3,5-difluorobenzoate. National Center for Biotechnology Information. [Link][2]

-

Wikipedia. Directed ortho metalation. Wikimedia Foundation. [Link][4]

-

Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link][5]

-

Patil, P. et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. [Link][8]

Sources

- 1. Tert-butyl 3,5-difluoro-4-formylbenzoate | C12H12F2O3 | CID 21924996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tert-butyl 3,5-difluorobenzoate | C11H12F2O2 | CID 21925017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 3,5-difluorobenzoate | 467442-11-1 [sigmaaldrich.com]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. T-butyl 4-formyl-3,5-difluorobenzoate | 467442-12-2 [chemicalbook.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. youtube.com [youtube.com]

- 10. tert-Butyl Esters [organic-chemistry.org]

Spectroscopic Characterization of Tert-butyl 3,5-difluoro-4-formylbenzoate: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for tert-butyl 3,5-difluoro-4-formylbenzoate, a key building block in contemporary drug discovery and materials science. The unique substitution pattern of this aromatic compound, featuring two fluorine atoms flanking a formyl group and a bulky tert-butyl ester, gives rise to a distinct spectroscopic fingerprint. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of this and structurally related molecules.

Introduction

Tert-butyl 3,5-difluoro-4-formylbenzoate (Molecular Formula: C₁₂H₁₂F₂O₃, Molecular Weight: 242.22 g/mol ) is a substituted aromatic aldehyde with significant potential in organic synthesis.[1] The presence of electron-withdrawing fluorine atoms and a formyl group, combined with the sterically demanding tert-butyl ester, influences the electronic environment of the benzene ring and, consequently, its spectroscopic properties. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for confirming its identity, purity, and for understanding its reactivity in subsequent chemical transformations.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For tert-butyl 3,5-difluoro-4-formylbenzoate, the 1H NMR spectrum is predicted to be relatively simple, with distinct signals for the aromatic protons, the aldehydic proton, and the tert-butyl group.

Experimental Protocol

A standard protocol for acquiring the 1H NMR spectrum would involve dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.[2] A typical concentration would be 5-10 mg of the compound in 0.5-0.7 mL of solvent. The spectrum would be acquired on a 400 MHz or 500 MHz NMR spectrometer.

Predicted 1H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~8.0 | Doublet | 2H | Aromatic protons (H-2, H-6) |

| ~1.6 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

Interpretation and Rationale

The predicted chemical shifts are based on the analysis of similar structures and the electronic effects of the substituents.

-

Aldehydic Proton (~10.2 ppm): The proton of the formyl group is expected to appear far downfield, typically in the range of 9.5-10.5 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond. For comparison, the aldehydic proton of tert-butyl 4-formylbenzoate appears at 10.10 ppm.[3] The presence of two additional electron-withdrawing fluorine atoms is expected to shift this signal slightly further downfield.

-

Aromatic Protons (~8.0 ppm): The two equivalent aromatic protons at positions 2 and 6 are deshielded by the adjacent electron-withdrawing ester and formyl groups. The fluorine atoms at positions 3 and 5 also contribute to this deshielding. These protons are expected to appear as a doublet due to coupling with the fluorine atoms. The magnitude of the 3JH-F coupling is typically in the range of 6-9 Hz.

-

tert-Butyl Protons (~1.6 ppm): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet. This signal is expected in the typical upfield region for tert-butyl groups, around 1.6 ppm, as seen in tert-butyl 4-formylbenzoate.[3]

Figure 1: Molecular structure of Tert-butyl 3,5-difluoro-4-formylbenzoate.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon framework of a molecule. The spectrum for tert-butyl 3,5-difluoro-4-formylbenzoate is expected to show distinct signals for each unique carbon atom, with the chemical shifts influenced by the attached functional groups and fluorine atoms.

Experimental Protocol

The 13C NMR spectrum would typically be acquired using the same sample prepared for 1H NMR analysis. A proton-decoupled sequence is standard to produce a spectrum with singlets for each carbon. Due to the lower natural abundance of 13C, a greater number of scans is required compared to 1H NMR.

Predicted 13C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | Aldehydic Carbonyl (-CHO) |

| ~163 | Ester Carbonyl (-COO-) |

| ~160 (triplet) | C-3, C-5 (C-F) |

| ~135 (triplet) | C-4 (C-CHO) |

| ~130 | C-1 (C-COO-) |

| ~115 (doublet) | C-2, C-6 |

| ~83 | Quaternary tert-Butyl Carbon (-C (CH₃)₃) |

| ~28 | tert-Butyl Methyl Carbons (-C(CH₃ )₃) |

Interpretation and Rationale

The predicted chemical shifts are based on established ranges for similar functional groups and the known effects of fluorine substitution.

-

Carbonyl Carbons: The aldehydic carbonyl carbon is expected to be the most downfield signal, around 185 ppm. The ester carbonyl carbon will appear slightly upfield, around 163 ppm.

-

Aromatic Carbons: The carbons directly bonded to fluorine (C-3 and C-5) will exhibit large one-bond C-F coupling (¹JC-F), resulting in a triplet in the proton-decoupled spectrum. Their chemical shift will be significantly downfield due to the electronegativity of fluorine. The carbon bearing the formyl group (C-4) will also show coupling to the adjacent fluorine atoms (²JC-F), appearing as a triplet. The carbon attached to the ester group (C-1) will be a singlet. The aromatic carbons C-2 and C-6 will appear as doublets due to coupling with the adjacent fluorine atoms (²JC-F).

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is expected around 83 ppm, and the three equivalent methyl carbons will produce a strong signal around 28 ppm.

Figure 2: Predicted key HMBC correlations for Tert-butyl 3,5-difluoro-4-formylbenzoate.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The IR spectrum of tert-butyl 3,5-difluoro-4-formylbenzoate will be dominated by the stretching vibrations of the two carbonyl groups and the C-F bonds.

Experimental Protocol

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet or Attenuated Total Reflectance (ATR) can be used. For a solution, a solvent with minimal IR absorption in the regions of interest, such as carbon tetrachloride (CCl₄), would be suitable.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (tert-butyl) |

| ~2850, ~2750 | Weak | Aldehydic C-H stretch (Fermi doublet) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1705 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1150 | Strong | C-F stretch |

Interpretation and Rationale

The positions of the IR absorption bands are characteristic of the functional groups present.

-

C-H Stretching: The C-H stretching of the tert-butyl group will appear just below 3000 cm⁻¹. A pair of weak bands around 2850 and 2750 cm⁻¹ is characteristic of the aldehydic C-H stretch and is a good diagnostic tool for the presence of an aldehyde.[4][5]

-

Carbonyl Stretching: Two strong C=O stretching bands are expected. The ester carbonyl typically absorbs at a higher frequency (~1735 cm⁻¹) than the aromatic aldehyde carbonyl (~1705 cm⁻¹).[5][6] The conjugation of the aldehyde with the aromatic ring lowers its stretching frequency.

-

Aromatic and C-F Stretching: The C=C stretching vibrations of the aromatic ring will appear in the 1600-1470 cm⁻¹ region.[7] A strong absorption band due to C-F stretching is expected around 1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol

The mass spectrum can be obtained using various ionization techniques, with Electron Ionization (EI) being common for this type of molecule. High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition.

Predicted Mass Spectrum Fragmentation

| m/z | Ion |

| 242 | [M]⁺ |

| 186 | [M - C₄H₈]⁺ |

| 185 | [M - C₄H₉]⁺ |

| 157 | [M - C₄H₉ - CO]⁺ |

| 57 | [C₄H₉]⁺ |

Interpretation and Rationale

The fragmentation pattern is dictated by the stability of the resulting ions.

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 242, corresponding to the molecular weight of the compound.

-

Loss of Isobutylene: A common fragmentation pathway for tert-butyl esters is the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, which would give a peak at m/z 186.[7]

-

Loss of tert-Butyl Radical: Cleavage of the O-C bond of the ester can lead to the loss of a tert-butyl radical (C₄H₉), resulting in a fragment at m/z 185. This acylium ion is resonance-stabilized.

-

Further Fragmentation: The fragment at m/z 185 can further lose carbon monoxide (CO) to give a peak at m/z 157.

-

tert-Butyl Cation: A prominent peak at m/z 57, corresponding to the stable tert-butyl cation ([C₄H₉]⁺), is highly characteristic of molecules containing this group.[7]

Figure 3: Predicted major fragmentation pathways for Tert-butyl 3,5-difluoro-4-formylbenzoate in EI-MS.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of tert-butyl 3,5-difluoro-4-formylbenzoate. The predicted 1H NMR, 13C NMR, IR, and MS data are based on established principles of spectroscopy and analysis of structurally related compounds. This information will be invaluable for researchers in confirming the synthesis of this important building block and ensuring its quality for use in further scientific endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21924996, Tert-butyl 3,5-difluoro-4-formylbenzoate. Retrieved January 17, 2026 from [Link].

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved January 17, 2026 from [Link]

-

University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. Retrieved January 17, 2026 from [Link]

-

Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 17, 2026 from [Link]

-

Pre-University Chemistry. (2026). Infrared Spectroscopy. Retrieved January 17, 2026 from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. 13C NMR Chemical Shifts. Retrieved January 17, 2026 from [Link]

-

University of California, Davis. Mass Spectrometry: Fragmentation. Retrieved January 17, 2026 from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

Sources

- 1. Tert-butyl 3,5-difluoro-4-formylbenzoate | C12H12F2O3 | CID 21924996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. 4-FORMYL-BENZOIC ACID MONO TERT-BUTYL ESTER | 65874-27-3 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Compound tert-butyl 3,5-difluoro-4-formylbenzoate - Chemdiv [chemdiv.com]

- 6. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

A Technical Guide to the ¹H NMR Spectrum of Tert-butyl 3,5-difluoro-4-formylbenzoate

Abstract

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Tert-butyl 3,5-difluoro-4-formylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles, experimental protocols, and detailed spectral interpretation of this compound. By integrating foundational NMR theory with practical, field-proven insights, this guide serves as an authoritative resource for understanding the structural nuances of this fluorinated aromatic compound. Key aspects covered include the prediction of chemical shifts, multiplicity, and coupling constants, a step-by-step protocol for sample preparation and data acquisition, and a thorough analysis of the resulting spectrum.

Introduction: The Significance of Tert-butyl 3,5-difluoro-4-formylbenzoate

Tert-butyl 3,5-difluoro-4-formylbenzoate (C₁₂H₁₂F₂O₃) is a substituted aromatic compound of interest in medicinal chemistry and materials science.[1][2] Its structure incorporates several key functional groups: a tert-butyl ester, a benzaldehyde moiety, and two fluorine atoms on the aromatic ring. This unique combination of features makes ¹H NMR spectroscopy an invaluable tool for its structural characterization and purity assessment. The fluorine substituents and the aldehyde group significantly influence the electronic environment of the aromatic protons, leading to a distinctive and informative NMR spectrum. Understanding this spectrum is crucial for confirming the compound's identity and for monitoring its transformations in chemical reactions.

Theoretical Prediction of the ¹H NMR Spectrum

A robust understanding of the ¹H NMR spectrum begins with a theoretical prediction based on the molecular structure. The structure of Tert-butyl 3,5-difluoro-4-formylbenzoate dictates the number of unique proton environments, their expected chemical shifts (δ), the splitting patterns (multiplicity) due to spin-spin coupling, and the relative integration of the signals.

Molecular Structure:

(Simplified representation of Tert-butyl 3,5-difluoro-4-formylbenzoate)

Based on its structure, we can predict three distinct signals in the ¹H NMR spectrum:

-

Tert-butyl Protons (-C(CH₃)₃): This group contains nine chemically equivalent protons. Due to the free rotation around the carbon-carbon single bonds, these protons will appear as a single, sharp signal. The chemical shift is expected in the upfield region, typically between 1.0 and 2.0 ppm.[3] The signal will be a singlet as there are no adjacent protons to cause splitting. The integration value will be 9H.

-

Aromatic Protons (Ar-H): The two protons on the benzene ring are chemically equivalent due to the molecule's symmetry. Their chemical shift will be significantly downfield, generally in the aromatic region of 6.5-8.0 ppm.[4] The electron-withdrawing nature of the formyl (-CHO) and ester (-COOtBu) groups, along with the fluorine atoms, will deshield these protons, shifting them further downfield.[5] Furthermore, these protons will couple with the two adjacent fluorine atoms. Since fluorine has a spin of I = 1/2, the aromatic proton signal is expected to be split into a triplet by the two equivalent fluorine nuclei (n+1 rule, where n=2). The coupling constant for this interaction (⁴J H-F) is typically in the range of 1-5 Hz.[6] The integration value for this signal will be 2H.

-

Aldehyde Proton (-CHO): The proton of the formyl group is highly deshielded and will appear far downfield, typically between 9.0 and 10.0 ppm.[7] This proton will also exhibit coupling to the two meta-fluorine atoms. This long-range coupling (⁴J H-F) will likely split the aldehyde proton signal into a triplet. The integration value for this signal will be 1H.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean and well-resolved ¹H NMR spectrum is paramount for accurate structural elucidation. This section provides a detailed, step-by-step methodology for preparing the sample and setting up the NMR spectrometer.

Sample Preparation

A well-prepared sample is the foundation of a high-quality NMR spectrum. The following protocol ensures a homogenous solution free of particulate matter and interfering impurities.[8]

Materials:

-

Tert-butyl 3,5-difluoro-4-formylbenzoate (5-25 mg)[9]

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (approx. 0.7 mL)[8]

-

High-quality 5 mm NMR tube and cap

-

Pasteur pipette and glass wool

-

Small vial for dissolution

Procedure:

-

Weighing the Sample: Accurately weigh approximately 5-25 mg of Tert-butyl 3,5-difluoro-4-formylbenzoate into a clean, dry vial.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides the deuterium lock signal for the spectrometer.[8]

-

Dissolution: Add approximately 0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl the vial to ensure complete dissolution.

-

Filtration: To remove any suspended particles that can degrade spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

NMR Instrument Setup and Data Acquisition

The following is a general procedure for acquiring a ¹H NMR spectrum on a modern Fourier transform NMR spectrometer. Specific parameters may need to be optimized based on the instrument and sample concentration.

Instrument Parameters:

-

Spectrometer Frequency: 300 MHz or higher for better resolution.

-

Solvent: CDCl₃ (or the solvent used for sample preparation).

-

Temperature: Room temperature (typically 298 K).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

Acquisition Workflow Diagram:

Caption: Experimental workflow for ¹H NMR analysis.

¹H NMR Spectrum Interpretation and Data Analysis

The processed ¹H NMR spectrum will display the signals corresponding to the different types of protons in the molecule. A thorough analysis involves assigning each signal, determining its chemical shift and integration, and analyzing the splitting pattern.

Data Processing

Raw NMR data is acquired as a Free Induction Decay (FID), which is a time-domain signal.[10] To obtain the familiar frequency-domain spectrum, the FID must undergo several processing steps:[10][11]

-

Fourier Transform (FT): This mathematical operation converts the time-domain FID into a frequency-domain spectrum.[12]

-

Phase Correction: The transformed spectrum is phased to ensure that all peaks are in the absorptive mode (pointing upwards).[12][13]

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.[12][13]

-

Referencing: The chemical shift axis is calibrated. Typically, the residual solvent peak is used as a secondary internal standard (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).

-

Integration: The area under each peak is calculated to determine the relative number of protons giving rise to that signal.[13]

Analysis of the Spectrum

The expected ¹H NMR spectrum of Tert-butyl 3,5-difluoro-4-formylbenzoate will exhibit the following features:

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -C(CH₃)₃ | ~1.6 | Singlet (s) | N/A | 9H |

| Ar-H | ~8.0-8.2 | Triplet (t) | ⁴J H-F ≈ 1-3 | 2H |

| -CHO | ~10.3 | Triplet (t) | ⁴J H-F ≈ 1-3 | 1H |

Discussion of Spectral Features:

-

The Tert-butyl Singlet: A prominent singlet integrating to 9H will be observed around 1.6 ppm. Its sharp, singlet nature is a hallmark of the tert-butyl group.[3] The chemical shift is typical for a tert-butyl ester.

-

The Aromatic Triplet: A triplet integrating to 2H will be found in the downfield aromatic region, likely between 8.0 and 8.2 ppm. The downfield shift is a consequence of the deshielding effects of the ortho-formyl and para-ester groups, as well as the two meta-fluorine atoms. The triplet splitting pattern arises from coupling to the two equivalent fluorine atoms. The magnitude of this four-bond H-F coupling (⁴J H-F) is expected to be small, on the order of 1-3 Hz.[14]

-

The Aldehyde Triplet: The most downfield signal, a triplet integrating to 1H, will be observed around 10.3 ppm. This chemical shift is characteristic of an aldehyde proton.[7] The triplet multiplicity is due to coupling with the two meta-fluorine atoms (⁴J H-F), with a coupling constant similar to that of the aromatic protons.

Logical Relationship Diagram for Spectral Interpretation:

Caption: Logical flow from molecular structure to predicted ¹H NMR signals.

Expertise and Trustworthiness in NMR Analysis

Causality Behind Experimental Choices:

-

Choice of Solvent: The selection of a deuterated solvent is non-negotiable for ¹H NMR. The absence of protons in the solvent prevents large, overwhelming solvent signals from obscuring the analyte's peaks. CDCl₃ is often a first choice due to its excellent solvating power for a wide range of organic compounds and its relatively simple residual peak.

-

Filtration of the Sample: Particulate matter in an NMR sample disrupts the homogeneity of the magnetic field experienced by the analyte molecules. This leads to broadened spectral lines and a loss of resolution, which can obscure fine details like small coupling constants. Filtering the sample is a simple yet critical step to ensure sharp, well-resolved peaks.

Self-Validating Systems in NMR Protocols:

-

Internal Referencing: The use of the residual solvent peak as a secondary internal standard provides a self-validating chemical shift reference. The position of this peak is well-established, allowing for consistent and accurate calibration of the chemical shift axis across different experiments and spectrometers.

-

Integration Ratios: The relative integration of the signals should correspond to the ratio of protons in the different chemical environments of the molecule. For Tert-butyl 3,5-difluoro-4-formylbenzoate, the expected integration ratio is 9:2:1. A significant deviation from this ratio would indicate the presence of impurities or an incorrect structural assignment. This internal consistency check is a powerful tool for validating the purity and identity of the sample.

Conclusion

The ¹H NMR spectrum of Tert-butyl 3,5-difluoro-4-formylbenzoate provides a clear and unambiguous fingerprint of its molecular structure. By understanding the fundamental principles of chemical shift, spin-spin coupling, and integration, researchers can confidently interpret the spectrum to confirm the identity and assess the purity of this compound. The distinct signals for the tert-butyl, aromatic, and aldehyde protons, each with their characteristic chemical shifts and multiplicities, serve as reliable diagnostic markers. This guide provides the theoretical framework and practical methodology necessary for the successful acquisition and interpretation of the ¹H NMR spectrum of this and structurally related molecules, thereby supporting endeavors in drug discovery and chemical research.

References

-

A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010). Analytical Biochemistry, 398(2), 263-5. [Link]

-

NMR Data Processing. (n.d.). Wiley Analytical Science. [Link]

-

Hoch, J. C., & Stern, A. S. (1996). NMR Data Processing. Wiley-VCH. [Link]

-

t-Butyl group towers over other 1H resonances. (2008). ACD/Labs. [Link]

-

NMR Sample Preparation. (n.d.). University of Ottawa. [Link]

-

Coupling of Protons with Fluorine Page. (2007). ResearchGate. [Link]

-

NMR data handling and (pre-)processing. (n.d.). The MetaRbolomics book. [Link]

-

Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts. [Link]

-

NMR Sample Preparation Guide. (n.d.). Scribd. [Link]

-

Tert-butyl 3,5-difluoro-4-formylbenzoate. (n.d.). PubChem. [Link]

-

NMR Sample Preparation. (n.d.). Western University. [Link]

-

NMR Data Processing. (n.d.). ResearchGate. [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube. [Link]

-

Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]

-

Multinuclear NMR. (2024). Chemistry LibreTexts. [Link]

Sources

- 1. Tert-butyl 3,5-difluoro-4-formylbenzoate | C12H12F2O3 | CID 21924996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compound tert-butyl 3,5-difluoro-4-formylbenzoate - Chemdiv [chemdiv.com]

- 3. acdlabs.com [acdlabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. scribd.com [scribd.com]

- 10. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 13. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Purity Analysis of Tert-butyl 3,5-difluoro-4-formylbenzoate

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Tert-butyl 3,5-difluoro-4-formylbenzoate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring a difluorinated benzaldehyde core with a tert-butyl ester, makes it a versatile intermediate in medicinal chemistry.[1][2][3] The purity of this intermediate is of paramount importance as it directly impacts the quality, safety, and efficacy of the final drug product.[4][5] Impurities, even in trace amounts, can lead to the formation of undesired by-products, reduce the yield of the API, and potentially introduce toxic components.[4][5][6] Therefore, a robust and comprehensive purity analysis is a critical aspect of quality control in the pharmaceutical industry.

This guide provides a detailed overview of the analytical methodologies for determining the purity of Tert-butyl 3,5-difluoro-4-formylbenzoate, grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[6][7][8][9] We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the comprehensive characterization of this important pharmaceutical intermediate.

Understanding the Analyte: Chemical Properties of Tert-butyl 3,5-difluoro-4-formylbenzoate

A thorough understanding of the physicochemical properties of Tert-butyl 3,5-difluoro-4-formylbenzoate is fundamental to developing effective analytical methods.

| Property | Value | Source |

| Molecular Formula | C12H12F2O3 | [1][2] |

| Molecular Weight | 242.22 g/mol | [1][2] |

| Appearance | Solid | |

| CAS Number | 467442-12-2 | [1] |

| Key Functional Groups | Aldehyde, Ester, Aromatic Fluoride | [1][3] |

The presence of a chromophoric aromatic ring and a carbonyl group from the aldehyde and ester functionalities makes this compound suitable for UV detection in HPLC. The volatility of the compound, although limited due to its molecular weight, allows for analysis by GC, especially for identifying more volatile impurities. The unique fluorine and proton environments in the molecule are ideal for structural elucidation and quantification by NMR.

Anticipating Impurities: A Proactive Approach to Purity Analysis

A comprehensive purity analysis not only quantifies the main compound but also identifies and quantifies any impurities. Based on common synthetic routes for similar aromatic aldehydes and esters, potential impurities in Tert-butyl 3,5-difluoro-4-formylbenzoate may include:

-

Starting Materials: Unreacted precursors from the synthesis.[7][8]

-

By-products: Resulting from side reactions during the synthesis.[7][8]

-

Degradation Products: Formed during storage or under stress conditions.[7][8]

-